molecular formula C8H6BrNS B118926 3-(Bromomethyl)phenyl isothiocyanate CAS No. 155863-31-3

3-(Bromomethyl)phenyl isothiocyanate

Cat. No. B118926
CAS RN: 155863-31-3
M. Wt: 228.11 g/mol
InChI Key: OTUFZEMMKGWNCT-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)phenyl isothiocyanate” is a hetero-bifunctional linker . It is specially used for the quaternisation of pyridyl-nitrogen in order to introduce an amine or thiol reactive group . It is also a synthetic building block for the preparation of fluorescent labels .


Synthesis Analysis

This compound is a reagent type: cross-linking reagent . It has been used in the synthesis of various compounds .


Molecular Structure Analysis

The empirical formula of “this compound” is C8H6BrNS . Its molecular weight is 228.11 .


Chemical Reactions Analysis

“this compound” is known for its antimicrobial activity against human infections . It is used as a hetero-bifunctional linker for the quaternisation of pyridyl-nitrogen to introduce an amine or thiol reactive group .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 35-38°C . It is soluble in chloroform at 0.1 g/mL, appearing clear and very faintly brownish-yellow .

Scientific Research Applications

Anticancer and Chemopreventive Properties

3-(Bromomethyl)phenyl isothiocyanate, like other isothiocyanates, shows significant promise in cancer research. Isothiocyanates are known for their strong anticarcinogenic effects in various animal models of cancer. This effect is presumed to be due to the modulation of xenobiotic-metabolizing enzymes, such as inhibition of cytochrome P-450 and induction of phase II detoxifying enzymes. Specifically, certain isothiocyanates have been found to induce apoptosis in HeLa cells through a caspase-3-dependent mechanism, which might contribute to their chemopreventive functions (Yu et al., 1998).

Synthesis of Heterocyclic Compounds

Isothiocyanates, including phenyl isothiocyanate, have been used in the synthesis of various heterocyclic compounds. These compounds have potential applications in drug development and organic chemistry. For instance, the reaction of phenyl isothiocyanate with active methylene compounds has led to the synthesis of polyfunctionally substituted 3-(thiazol-2'-yliene)pyridines and other fused heterocyclic ring systems (Mohareb et al., 1994).

Analytical Chemistry and Chromatography

In the field of analytical chemistry, isothiocyanates have been utilized as derivatization reagents. For example, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used for the derivatization of certain biogenic amines, enhancing their detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis (Jastrzębska et al., 2018).

Antimicrobial Properties

Various isothiocyanates have exhibited antimicrobial activities against a range of pathogenic and food spoilage bacteria. This includes the study of benzyl isothiocyanate, a compound structurally similar to this compound, which showed strong activity against certain bacteria, indicating potential use in food safety and preservation (Wilson et al., 2013).

Safety and Hazards

This compound is considered hazardous. It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

1-(bromomethyl)-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFZEMMKGWNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437548
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155863-31-3
Record name 1-(Bromomethyl)-3-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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